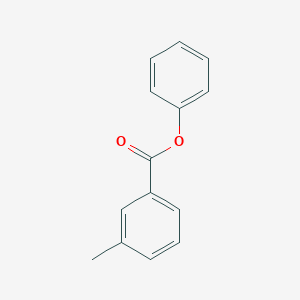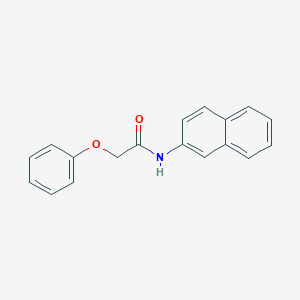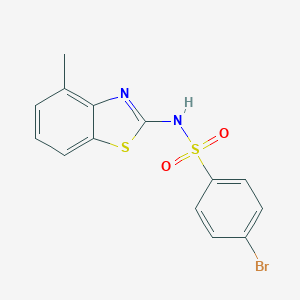
N-naphthalen-2-ylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-naphthalen-2-ylethanesulfonamide is an organic compound with the molecular formula C12H13NO2S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an ethanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-2-ylethanesulfonamide typically involves the reaction of naphthalene-2-amine with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve naphthalene-2-amine in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add ethanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the reaction rate.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and extracted with an organic solvent.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and temperature control. The purification steps may include large-scale crystallization and filtration techniques to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-naphthalen-2-ylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of naphthalene-2-sulfonic acid.
Reduction: Formation of naphthalene-2-ethylamine.
Substitution: Formation of nitro or halogenated derivatives of naphthalene.
Applications De Recherche Scientifique
N-naphthalen-2-ylethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of N-naphthalen-2-ylethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The aromatic naphthalene ring can also participate in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-sulfonamide: Similar structure but lacks the ethyl group.
Naphthalene-2-ethylamine: Similar structure but lacks the sulfonamide group.
Naphthalene-2-sulfonic acid: Oxidized form of N-naphthalen-2-ylethanesulfonamide.
Uniqueness
This compound is unique due to the presence of both the naphthalene ring and the ethanesulfonamide group. This combination imparts specific chemical properties, such as the ability to participate in both aromatic and sulfonamide-related reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C12H13NO2S |
|---|---|
Poids moléculaire |
235.3 g/mol |
Nom IUPAC |
N-naphthalen-2-ylethanesulfonamide |
InChI |
InChI=1S/C12H13NO2S/c1-2-16(14,15)13-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3 |
Clé InChI |
QQFCNPAZEFLCMV-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CCS(=O)(=O)NC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















